molecular formula C12H16ClNS B13312961 N-(3-chloro-4-methylphenyl)thian-3-amine

N-(3-chloro-4-methylphenyl)thian-3-amine

Cat. No.: B13312961
M. Wt: 241.78 g/mol
InChI Key: GXKDTSBJWDGYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)thian-3-amine: is a chemical compound with the molecular formula C12H16ClNS It is a member of the thian-3-amine family, characterized by the presence of a thian-3-amine core substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)thian-3-amine typically involves the reaction of 3-chloro-4-methylaniline with thian-3-amine under specific conditions. One common method involves the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: N-(3-chloro-4-methylphenyl)thian-3-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Comparison: N-(3-chloro-4-methylphenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian-3-amine core. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16ClNS/c1-9-4-5-10(7-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

GXKDTSBJWDGYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCSC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.